1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
Overview
Description
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It is a solid compound that is often used in early discovery research due to its unique chemical properties . The compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride typically involves the reaction of 3-(1-pyrrolidinyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The pyrrolidine ring and phenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride can be compared with other similar compounds, such as:
α-Pyrrolidinocyclohexanophenone (hydrochloride): This compound also features a pyrrolidine ring but differs in its overall structure and biological activity.
2-Bromo-1-[4-(1-pyrrolidinyl)phenyl]ethanone: Similar in structure but with a bromine atom, leading to different chemical and biological properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but vary in their substituents and overall structure, resulting in diverse applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13;/h4-6,9H,2-3,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSZODZYHWXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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